molecular formula C12H14N2O6 B1346614 Dinoterb acetate CAS No. 3204-27-1

Dinoterb acetate

Cat. No. B1346614
CAS RN: 3204-27-1
M. Wt: 282.25 g/mol
InChI Key: BMJYKXALMDAIEG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of Dinoterb acetate is C12H14N2O6 . The InChI representation of the molecule is InChI=1S/C12H14N2O6/c1-7(15)20-11-9(12(2,3)4)5-8(13(16)17)6-10(11)14(18)19/h5-6H,1-4H3 . The Canonical SMILES representation is CC(=O)OC1=C(C=C(C=C1N+[O-])N+[O-])C(C)(C)C .

Scientific Research Applications

1. Impact on Soil Microbial Communities

Research conducted by Engelen et al. (1998) focused on the impact of Herbogil (dinoterb) on bacterial soil communities. They used metabolic and genetic fingerprinting alongside conventional testing procedures. The study found that Herbogil caused significant effects on biomass-related activities and nitrogen mineralization in soil samples. This research underscores the importance of considering dinoterb's environmental impact, particularly on soil microbiology (Engelen et al., 1998).

2. Physiological Effects on Plants

Belbachir et al. (1980) explored dinoterb's physiological effects on peas (Pisum sativum L.), noting its rapid inhibition of photosynthesis in plants. This study provides valuable insights into the herbicidal mechanism of dinoterb and its broader implications for agricultural practices (Belbachir et al., 1980).

3. Herbicidal Activity and Chemical Structures

The work of Pianka and Browne (1967) on the structure and pre-emergence herbicidal activity of dinoterb and its derivatives offers a comprehensive understanding of the chemical's efficacy in agriculture. This research contributes to the development of more effective and targeted herbicidal formulations (Pianka & Browne, 1967).

4. Understanding Dinoterb's Chemical Behavior

Heimlich and Nolte (1993) investigated the pK values of dinoterb using UV spectroscopy, providing crucial information for developing sensitive methodsto determine dinoterb in natural water. Their findings are significant for environmental monitoring and pollution control (Heimlich & Nolte, 1993).

5. Effects on Plant Mitochondria and Chloroplasts

Another study by Belbachir et al. (1980) examined dinoterb's effects on isolated plant mitochondria and chloroplasts. They found that dinoterb acts as an uncoupler of oxidative phosphorylation in mitochondria and inhibits the Hill reaction in chloroplasts, providing insights into its mode of action at the cellular level (Belbachir et al., 1980).

6. Analytical Methods in Food Safety

Research by Takahashi et al. (2013) developed a method for determining dinoseb and dinoterb in agricultural products, livestock products, and seafood using LC-MS/MS. This study is crucial for ensuring food safety and regulatory compliance (Takahashi et al., 2013).

7. Degradation of Dinoterb in Environmental Contexts

Dar et al. (2011) investigated the photocatalytic degradation of Dinoterb in aqueous solutions, highlighting the potential for environmental remediation and the reduction of dinoterb residues in natural waters (Dar et al., 2011).

Safety And Hazards

Safety measures for handling Dinoterb acetate include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, all sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of any spill or leak .

Future Directions

While specific future directions for Dinoterb acetate are not available, it’s worth noting that the use of Dinoterb acetate has been suspended in many countries due to its potential environmental and health impacts . Future research may focus on finding safer alternatives or developing more effective methods for its detection and degradation in the environment.

properties

IUPAC Name

(2-tert-butyl-4,6-dinitrophenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O6/c1-7(15)20-11-9(12(2,3)4)5-8(13(16)17)6-10(11)14(18)19/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMJYKXALMDAIEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50185856
Record name Dinoterb acetate [ISO]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50185856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dinoterb acetate

CAS RN

3204-27-1
Record name Dinoterb acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3204-27-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dinoterb acetate [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003204271
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dinoterb acetate [ISO]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50185856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-tert-butyl-4,6-dinitrophenyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.733
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DINOTERB ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MF5NF349I6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
F Heimlich, J Nolte - Science of the total environment, 1993 - Elsevier
… Series of solutions of dinoseb, dinoseb acetate, dinocap, binapacryl, dinobuton, dinoterb, dinoterb acetate and DNOC were measured in 1-cm cuvettes by UV spectroscopy with varying …
Number of citations: 9 www.sciencedirect.com
M Benazouz, B Hakim… - Rapid communications in …, 1998 - Wiley Online Library
… ions; for methylioxynil and dinoterb acetate, this is somewhat unexpected because these molecules are quite similar to the analytes of interest. For dinoterb, good results were finally …
JF Lawrence, D Lewis, HA McLeod - Journal of Agricultural and …, 1977 - ACS Publications
Confirmation of a number of N02-containing herbicides and fungicides has been carried out by reduction of the N02 group to-NH2 with aqueous chromous chloride. The pesticide …
Number of citations: 8 pubs.acs.org
T Galeano Diaz, A Guiberteau, JM Ortiz, MD Lopez… - Chromatographia, 2001 - Springer
We have used an artificial neural network to optimize the composition of the mobile phase for an isocratic HPLC method for the analysis of nitrophenol pesticides and related compounds…
Number of citations: 8 link.springer.com
ICU Consider - npic.orst.edu
Pentachlorophenol (PCP) is presently registered in the United States only as a restricted use pesticide for use as a “heavy duty” wood preservative. It is registered only for use in …
Number of citations: 5 npic.orst.edu
HJ Stan, M Linkerhägner - Journal of Chromatography A, 1996 - Elsevier
Atomic emission detection (AED) provides high element-specific detection of all compounds amenable to gas chromatography (GC). The heteroatoms nitrogen, chlorine, phosphorus, …
Number of citations: 102 www.sciencedirect.com
P Sandra, B Tienpont, F David - Research Institute for …, 2003 - academia.edu
The performance of stir bar sorptive extraction (SBSE) for enrichment of pesticides from different matrices is discussed. Emphasis is on vegetables, fruits and baby food because this is …
Number of citations: 6 www.academia.edu
DN Nematodes, RDPEA Pea, DCF Feedstuffs - 1982 - Springer
DALAPON HERBICIDE. A propionic acid type selective herbicide that is used both for preplant and postemergence control functions. Developed in the United States* in the mid-l 950s. …
Number of citations: 0 link.springer.com
WF Smyth, A Ivaska - CRC Critical Reviews in Analytical Chemistry, 1987 - Taylor & Francis
Voltammetric techniques of analysis, ie, those based on the measurement of current resulting from an oxidation or reduction at an electrode surface following the application of a …
Number of citations: 17 www.tandfonline.com
PL Wylie - Agilent Technologies publication, 2006 - hpst.cz
An updated and greatly expanded collection of mass spectral libraries has been introduced, replacing Agilent’s RTL Pesticide Library and DRS pesticide solution. The new library …
Number of citations: 33 hpst.cz

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